N-{3-[ethyl(phenyl)amino]propyl}-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has an amine group (-NH2), a carboxamide group (-CONH2), and a tetrahydroquinazoline group, which is a type of heterocyclic compound . These functional groups could potentially give the compound a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of nitrogen in the amine and carboxamide groups could potentially allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the amine group could potentially undergo reactions such as alkylation, acylation, and condensation . The carboxamide group could potentially undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and carboxamide groups could make it polar and potentially soluble in water .Aplicaciones Científicas De Investigación
- AKOS001753271 has shown promise as a potential anticancer agent. Researchers have explored its effects on various cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies suggest that it may inhibit tumor growth by interfering with cell cycle progression, inducing apoptosis, and suppressing angiogenesis .
- Inflammation plays a crucial role in many diseases. AKOS001753271 has been studied for its anti-inflammatory properties. It modulates inflammatory pathways, such as NF-κB and COX-2, which are implicated in conditions like rheumatoid arthritis and inflammatory bowel disease .
- Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s disease, involve oxidative stress and neuronal damage. Some studies suggest that AKOS001753271 may protect neurons by reducing oxidative stress, enhancing mitochondrial function, and promoting neuronal survival .
- Cardiovascular diseases remain a global health concern. AKOS001753271 has been investigated for its potential cardioprotective effects. It may improve endothelial function, reduce oxidative stress, and enhance nitric oxide production, which could benefit heart health .
- Researchers have explored AKOS001753271’s antimicrobial properties. It exhibits inhibitory effects against certain bacteria and fungi. Further studies are needed to determine its clinical relevance in treating infections .
- Metabolic syndrome, characterized by obesity, insulin resistance, and dyslipidemia, is associated with an increased risk of cardiovascular disease. AKOS001753271 has been investigated as a potential therapeutic agent for managing metabolic syndrome by improving insulin sensitivity and lipid profiles .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Cardiovascular Applications
Antimicrobial Activity
Metabolic Syndrome and Diabetes
Mecanismo De Acción
Direcciones Futuras
The future directions for this compound would likely depend on its potential applications. If it shows promising biological activity, it could be further investigated as a potential drug . Alternatively, if it has interesting chemical properties, it could be studied further in the field of chemistry .
Propiedades
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3/c1-2-31(23-12-7-4-8-13-23)18-9-17-29-26(33)22-14-15-24-25(20-22)30-28(35)32(27(24)34)19-16-21-10-5-3-6-11-21/h3-8,10-15,20H,2,9,16-19H2,1H3,(H,29,33)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQXARBRCTYRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(ethyl(phenyl)amino)propyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.